molecular formula C11H15NO B2909831 (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 314019-11-9

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B2909831
CAS No.: 314019-11-9
M. Wt: 177.247
InChI Key: NWDPZDVSZWOAFS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 911372-79-7) is a chiral tetrahydronaphthalene derivative with a methoxy substituent at position 6 and an amine group at position 1. Its molecular formula is C₁₁H₁₆ClNO (as a hydrochloride salt), with a molecular weight of 213.70 g/mol . The compound exhibits a defined stereocenter at the 1-position (S-configuration), which is critical for its biological interactions. It is commercially available in 95% purity, with prices ranging from $26.00 (100 mg) to $257.00 (1 g) .

The compound’s stereochemistry is verified via NMR and optical rotation data, as seen in related enantiopure analogs like (SS,1R)-1-(2-bromobenzyl)-N-(tert-butanesulfinyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, which demonstrated a specific rotation of [α]D = +39.2 .

Properties

IUPAC Name

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDPZDVSZWOAFS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:

    Starting Material: The synthesis often begins with 6-methoxy-1-tetralone.

    Reduction: The ketone group in 6-methoxy-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a reductive amination process, using reagents like ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to modify the aromatic ring or the amine group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity Reference
This compound 6-OCH₃, 1-NH₂ (S) 213.70 Chiral center at C1; methoxy enhances electron density Under investigation (preclinical)
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6-Cl, 1-NH₂ (R) 218.12 Chloro substituent increases lipophilicity Potential CNS modulator
(S)-1,2,3,4-Tetrahydronaphthalen-1-amine No substituent, 1-NH₂ (S) 147.22 Lacks functional groups; simpler structure Base compound for SAR studies
Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl analog] 3,4-Cl₂, N-CH₃ 306.23 Dichlorophenyl and methylamine groups SSRI (antidepressant)
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine 4-Cyclohexyl, N,N-dimethyl 259.40 Bulky cyclohexyl group; tertiary amine High affinity for serotonin receptors

Key Research Findings

  • Metabolic Stability : Methoxy-substituted compounds exhibit slower hepatic clearance compared to chloro analogs due to reduced CYP450 affinity .
  • Receptor Affinity : Bulky substituents (e.g., cyclohexyl in trans-4-cyclohexyl-N,N-dimethyl derivatives) enhance serotonin receptor binding (Ki < 10 nM) , whereas smaller groups like methoxy prioritize metabolic over pharmacodynamic optimization.

Biological Activity

(1S)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with potential applications in pharmacology due to its structural features. This compound is characterized by a tetrahydronaphthalene core with a methoxy group at the 6-position and an amine group at the 1-position. Its unique structure suggests various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 314019-11-9
  • IUPAC Name : (S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
  • Purity : Typically ≥95% in commercial preparations .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its potential use in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
  • Antidepressant Activity : Some studies have indicated that derivatives of tetrahydronaphthalene compounds can exhibit antidepressant-like effects in animal models. This is likely due to their ability to modulate monoamine neurotransmitter levels .

Neuropharmacological Studies

A study investigated the effects of this compound on rodent models of depression. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. A comparative analysis of similar compounds revealed that the presence of the methoxy group is crucial for its activity against certain neurological targets. Modifications at the amine position were also shown to influence potency and selectivity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntidepressantReduced immobility in forced swim test
Neurotransmitter ModulationIncreased serotonin levels
Structure Activity CorrelationMethoxy group enhances activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.